REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][N:3]=1.[N:9]1([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>C1(C)C=CC=CC=1.CCOC(C)=O.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Br:1][C:2]1[N:3]=[CH:4][C:5]([N:12]2[CH2:11][CH2:10][N:9]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:14][CH2:13]2)=[CH:6][CH:7]=1 |f:6.7.8.9.10|
|
Name
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|
Quantity
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3 g
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Type
|
reactant
|
Smiles
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BrC1=NC=C(C=C1)I
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Name
|
|
Quantity
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1.71 g
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Type
|
reactant
|
Smiles
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N1(CCNCC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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640 mg
|
Type
|
reactant
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Smiles
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CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
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Name
|
|
Quantity
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90 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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337 mg
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was stirred 24 h at r.t.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The phases were separated
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Type
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DRY_WITH_MATERIAL
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Details
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the organic phase was dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
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to afford a crude residue that
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Type
|
CUSTOM
|
Details
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was purified by silica gel chromatography
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Reaction Time |
24 h |
Name
|
|
Type
|
product
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Smiles
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BrC1=CC=C(C=N1)N1CCN(CC1)C(=O)OC(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |